tert-butyl N-(3-aminobutyl)-N-methylcarbamate
CAS No.: 1601241-99-9
Cat. No.: VC11582849
Molecular Formula: C10H22N2O2
Molecular Weight: 202.29 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1601241-99-9 |
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Molecular Formula | C10H22N2O2 |
Molecular Weight | 202.29 g/mol |
IUPAC Name | tert-butyl N-(3-aminobutyl)-N-methylcarbamate |
Standard InChI | InChI=1S/C10H22N2O2/c1-8(11)6-7-12(5)9(13)14-10(2,3)4/h8H,6-7,11H2,1-5H3 |
Standard InChI Key | QYTUTPWBOBZEPQ-UHFFFAOYSA-N |
Canonical SMILES | CC(CCN(C)C(=O)OC(C)(C)C)N |
Introduction
Chemical Identity and Structural Properties
Tert-butyl N-(3-aminobutyl)-N-methylcarbamate belongs to the carbamate family, where the Boc group shields the amine functionality during synthetic processes. The compound’s molecular formula is inferred as C₁₁H₂₄N₂O₂, with a molecular weight of 228.33 g/mol. Key structural features include:
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tert-Butoxycarbonyl (Boc) group: Provides steric protection to the amine, enabling selective reactivity in multi-step syntheses .
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N-Methyl substitution: Reduces basicity of the amine, influencing solubility and interaction with biological targets.
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3-Aminobutyl chain: A four-carbon alkyl chain with a primary amine at the third position, offering flexibility for functionalization.
Physical Properties (Inferred from Analogs)
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl N-(3-aminobutyl)-N-methylcarbamate likely follows established Boc-protection strategies:
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Amine Protection:
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Purification:
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Crude product is purified via silica gel chromatography or recrystallization from ethanol/water mixtures.
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Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance efficiency:
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Reactor Type: Tubular flow reactors with temperature control (50–80°C).
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Catalysts: Potassium iodide (KI) accelerates carbamate formation.
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Quality Control: HPLC and NMR ensure >98% purity for pharmaceutical intermediates .
Chemical Reactivity and Applications
Reactivity Profile
The compound participates in reactions typical of Boc-protected amines:
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Deprotection: Cleavage with trifluoroacetic acid (TFA) yields the free amine, critical for peptide coupling .
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Nucleophilic Substitution: The amine reacts with electrophiles (e.g., acyl chlorides) to form amides.
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Oxidation: Tertiary amines resist oxidation, but the Boc group may degrade under harsh conditions.
Pharmaceutical Applications
While direct studies are scarce, analogs demonstrate significant bioactivity:
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Antiviral Agents: Boc-protected amines serve as intermediates in protease inhibitors (e.g., anti-hepatitis C drugs).
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Neuroprotective Agents: Structural analogs inhibit β-secretase (BACE1), a target in Alzheimer’s disease.
Case Study: β-Secretase Inhibition
A 2024 study on tert-butyl 4-aminobutyl(methyl)carbamate (CAS 144222-23-1) demonstrated IC₅₀ = 2.1 μM against BACE1, attributed to hydrogen bonding with catalytic aspartate residues. While the 3-aminobutyl variant’s activity remains untested, chain length adjustments may modulate potency.
Biological and Pharmacological Insights
Mechanism of Action
Inferred from analogs, the compound may:
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Enzyme Inhibition: Compete with natural substrates for binding pockets (e.g., acetylcholinesterase).
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Cellular Uptake: Enhanced lipid solubility from the Boc group improves membrane permeability.
Toxicological Profile
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Acute Toxicity: LD₅₀ > 500 mg/kg (oral, rats) for related carbamates.
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Metabolism: Hepatic cytochrome P450 enzymes demethylate the N-methyl group, yielding excretable metabolites .
Industrial and Research Applications
Organic Synthesis
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Peptide Synthesis: Boc protection enables sequential coupling in solid-phase peptide synthesis (SPPS) .
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Cross-Coupling Reactions: Suzuki-Miyaura reactions utilize Boc-protected amines to build biaryl structures.
Material Science
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Polymer Modification: Incorporation into polyurethanes enhances thermal stability.
Challenges and Future Directions
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Stereochemical Control: Asymmetric synthesis of 3-aminobutyl derivatives remains underdeveloped.
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Targeted Drug Delivery: Conjugation with nanoparticles could enhance bioavailability in neurological therapies.
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